5-Chloroquinoline-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinoline-2,4-dicarboxylic acid is a quinoline derivative with the molecular formula C11H6ClNO4 It is a heterocyclic aromatic compound that contains a chlorine atom and two carboxylic acid groups attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-2,4-dicarboxylic acid typically involves the condensation of 4-chloroisatin with sodium pyruvate under microwave-assisted conditions. This Pfitzinger reaction results in the formation of quinoline-2,4-dicarboxylic acid, which is then chlorinated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
5-Chloroquinoline-2,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloroquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
7-Chloroquinoline-2,3-dicarboxylic acid: Similar structure but with different substitution patterns, leading to distinct properties.
Fluorinated quinolines: Incorporation of fluorine atoms can enhance biological activity and provide unique properties.
Uniqueness
5-Chloroquinoline-2,4-dicarboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
62482-33-1 |
---|---|
Molecular Formula |
C11H6ClNO4 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
5-chloroquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-6-2-1-3-7-9(6)5(10(14)15)4-8(13-7)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
VSDOPAANGALBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.